
5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole” is a complex organic molecule that contains several functional groups. It has an isoxazole ring, which is a five-membered ring with two non-adjacent nitrogen and oxygen atoms. It also contains a trifluoromethyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the introduction of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the piperidine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring, the trifluoromethyl group, and the piperidine ring could all influence how the compound reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the isoxazole ring, the trifluoromethyl group, and the piperidine ring could all affect these properties .Applications De Recherche Scientifique
Antiviral Agents
Compounds with similar structures have been designed and synthesized as broad-spectrum antiviral agents . These compounds have shown promising results against viruses such as influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Pharmaceuticals
Trifluoromethylpyridines, which share a similar structural motif with the compound , have been used extensively in the pharmaceutical industry . They have been incorporated into various pharmaceutical products, with many candidates currently undergoing clinical trials .
Agrochemicals
Trifluoromethylpyridines are also used in the agrochemical industry . They have been used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .
Antipsychotic Drugs
Compounds with similar structures have been used in the development of antipsychotic drugs . Selective metabotropic glutamate receptor 2 (mGluR2) inhibitors, which share a similar structure with the compound , have shown therapeutic effects in alleviating symptoms of schizophrenic patients .
COVID-19 Treatment
Compounds with similar structures have been used in the development of treatments for COVID-19 . These compounds have been shown to help maintain immune homeostasis, which is crucial in the treatment of COVID-19 .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in the compound is an important subgroup of fluorinated compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with applications in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-8-9(6-15-17-8)7-16-4-2-10(3-5-16)11(12,13)14/h6,10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDZSABQJKFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

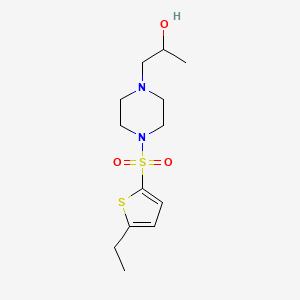
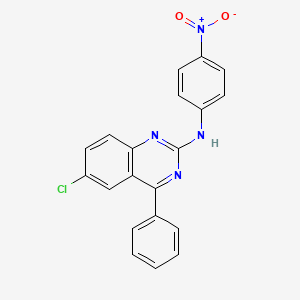
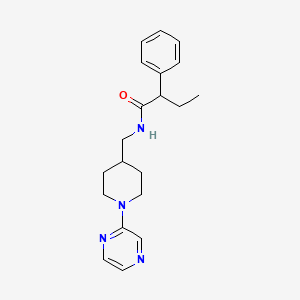
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)
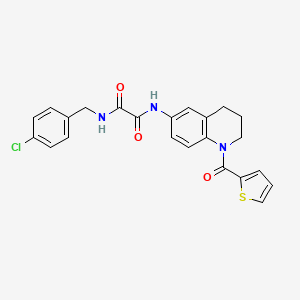

![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
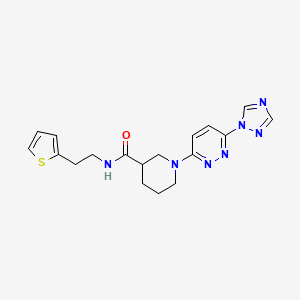
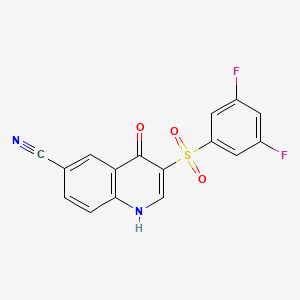
![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
![6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684751.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)